1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea, also known as GW 501516, is a synthetic drug that is classified as a PPARδ agonist. This compound is commonly used in scientific research for its potential as a performance-enhancing drug and for its ability to improve cardiovascular health.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Indole-1-carboxamides
A green chemistry approach utilizing gold-catalyzed intramolecular hydroamination of terminal alkynes in aqueous media under microwave irradiation has been developed. This method efficiently synthesizes indole-1-carboxamides from N′-substituted N-(2-alkynylphenyl)ureas, showcasing the compound's role in facilitating the synthesis of complex organic molecules with high yields and functional group tolerance (Deju Ye et al., 2009).
Formation of Fused Indole-Cyclic Urea Derivatives
Through Ag-catalyzed intramolecular sequential vicinal diamination of alkynes with isocyanates, a novel method for synthesizing indole-cyclic urea fused derivatives has been developed. This highlights the compound's utility in the creation of intricate molecular architectures (M. Rajesh et al., 2017).
Medicinal Chemistry and Pharmacological Potential
Antidepressant Properties
A series of unsymmetrical ureas, including similar compounds, have been evaluated for their potential as antidepressants. These compounds exhibit dual pharmacological profiles, combining 5-HT reuptake inhibition with 5-HT(1B/1D) antagonistic activities, suggesting their utility in enhancing serotonergic neurotransmission (L. Matzen et al., 2000).
Cancer Research
The discovery of N-aryl-N'-pyrimidin-4-yl ureas as potent inhibitors of the fibroblast growth factor receptor tyrosine kinases highlights the compound's relevance in cancer research. These inhibitors demonstrate significant antitumor activity, supporting their potential use as anticancer agents (V. Guagnano et al., 2011).
Fluorescence Probes
N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism in its fluorescence properties, enabling the detection of analytes with high acceptor numbers such as alcohols, carboxylic acids, and fluoride ions. This demonstrates the compound's utility as a tool in analytical chemistry (C. Bohne et al., 2005).
Urease Inhibition
In the context of medical applications, urease inhibitors have been identified as potential drugs for treating gastric and urinary tract infections caused by urease-producing bacteria. This highlights the therapeutic potential of urease inhibitors, including related compounds, in combating infections (Paulina Kosikowska & Łukasz Berlicki, 2011).
properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-6-2-4-8-13(11)18-16(20)19-15-10-17-14-9-5-3-7-12(14)15/h3,5,7,9-11,13,17H,2,4,6,8H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRIUNZPZBWWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.